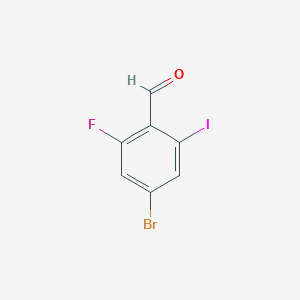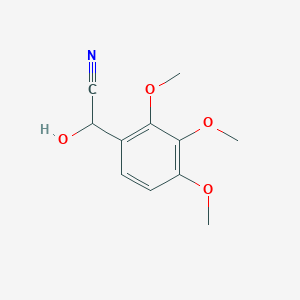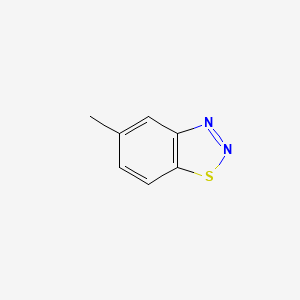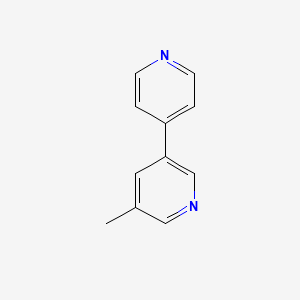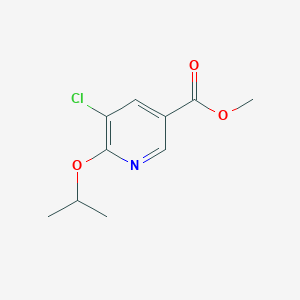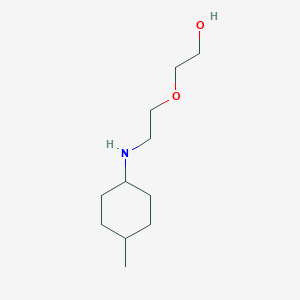
2-(2-((4-Methylcyclohexyl)amino)ethoxy)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-((4-Methylcyclohexyl)amino)ethoxy)ethan-1-ol is a versatile chemical compound with a molecular formula of C11H23NO2 and a molecular weight of 201.31 g/mol . This compound is known for its unique blend of reactivity and stability, making it valuable for various laboratory experiments and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-Methylcyclohexyl)amino)ethoxy)ethan-1-ol typically involves the reaction of 4-methylcyclohexylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-((4-Methylcyclohexyl)amino)ethoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted amines or ethers.
Aplicaciones Científicas De Investigación
2-(2-((4-Methylcyclohexyl)amino)ethoxy)ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biological pathways and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Mecanismo De Acción
The mechanism of action of 2-(2-((4-Methylcyclohexyl)amino)ethoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-(2-Ethoxyethoxy)ethoxy)ethan-1-ol
- 2-(2-((4-Methylcyclohexyl)amino)ethoxy)ethanol
- 2-(2-((4-Methylcyclohexyl)amino)ethoxy)ethane
Uniqueness
2-(2-((4-Methylcyclohexyl)amino)ethoxy)ethan-1-ol stands out due to its unique combination of reactivity and stability, making it suitable for a wide range of applications. Its specific structure allows for targeted interactions with biological molecules, enhancing its potential as a research tool and therapeutic agent .
Propiedades
Fórmula molecular |
C11H23NO2 |
|---|---|
Peso molecular |
201.31 g/mol |
Nombre IUPAC |
2-[2-[(4-methylcyclohexyl)amino]ethoxy]ethanol |
InChI |
InChI=1S/C11H23NO2/c1-10-2-4-11(5-3-10)12-6-8-14-9-7-13/h10-13H,2-9H2,1H3 |
Clave InChI |
HBOSYOJPZXKFKX-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)NCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


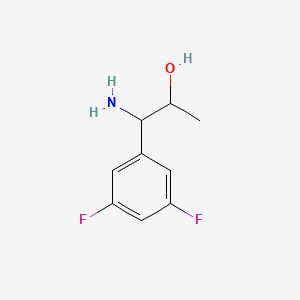
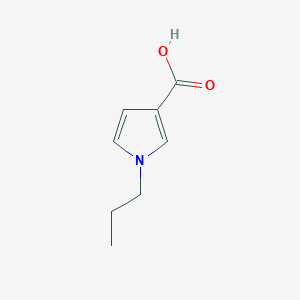
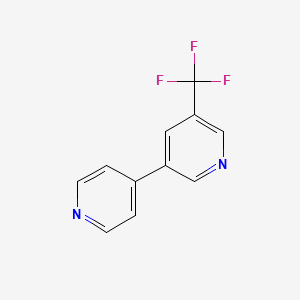

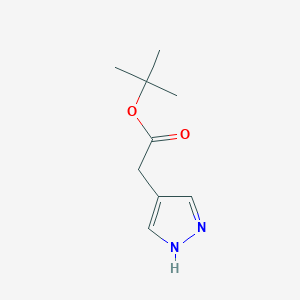
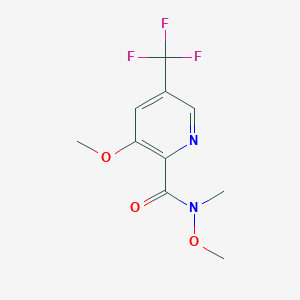
![9,9-Difluoro-2-azaspiro[5.5]undecane](/img/structure/B13026463.png)

